Pentanoyl chloride, 2-chloro-

Catalog No.
S14494606
CAS No.
61589-68-2
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoyl chloride, 2-chloro-

CAS Number

61589-68-2

Product Name

Pentanoyl chloride, 2-chloro-

IUPAC Name

2-chloropentanoyl chloride

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3

InChI Key

OONUTRBUBIJYPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)Cl)Cl

2-Chloropentanoyl chloride (CAS 61589-68-2) is a highly versatile, bifunctional aliphatic acid chloride featuring both a highly reactive acyl chloride group and an alpha-chloro substituent. This dual reactivity profile makes it a critical C5 building block in the procurement of raw materials for complex organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Unlike simple aliphatic acid chlorides, the presence of the alpha-halogen allows for sequential or one-pot acylation-alkylation reactions, enabling the efficient construction of nitrogen- and oxygen-containing heterocycles such as morpholin-3-ones and carbostyril derivatives [1]. Furthermore, it serves as a direct precursor for propyl(chloro)ketenes, facilitating advanced [2+2] cycloadditions for bicyclic scaffold generation . Its specific five-carbon chain length provides an optimal balance of lipophilicity and steric bulk, making it a preferred intermediate for tuning the pharmacokinetic properties of active pharmaceutical ingredients (APIs).

Procurement Fit

1 Bifunctional α-chloro acyl chloride with dual electrophilic reactivity at carbonyl and α-carbon centres
2 2-Chloro regioisomer required for α-elimination and ketene-generation pathways
3 Racemic form is standard; single enantiomer requires explicit specification at order

Generic substitution of 2-chloropentanoyl chloride with structurally similar aliphatic acid halides routinely fails due to fundamental differences in bifunctional reactivity and process stability. Attempting to substitute it with the more common valeryl chloride (pentanoyl chloride) entirely eliminates the alpha-reactive site, preventing downstream nucleophilic substitution or chloro-ketene formation and necessitating costly, multi-step post-acylation halogenation . Conversely, substituting with 2-bromopentanoyl chloride introduces a more labile leaving group that, while highly reactive, is significantly more prone to unwanted dehydrobromination and degradation under the basic conditions required for cyclization, thereby reducing batch-to-batch reproducibility [1]. Furthermore, utilizing shorter-chain analogs like 2-chloropropanoyl chloride drastically alters the lipophilicity (logP) and steric volume of the resulting API, compromising target binding affinity and membrane permeability in established pharmaceutical formulations.

Substitution Risk

Target: 2-Chloropentanoyl Chloride
Substitute May Not Transfer
α-Chloro leaving group enables ketene formation and nucleophilic displacement at C2
Pentanoyl chloride lacks α-chloro; ketene pathway is inaccessible and C2 functionalisation is blocked
Chlorine at secondary α-carbon provides regiospecific reactivity for 2-substituted products
3-Chloropentanoyl chloride places chlorine at β-position; α-elimination chemistry may not be supported
2-Chloro isomer identity confirmed by boiling point specification at ~159 °C (atm)
Generic acyl chlorides lack regioisomer QC anchors; isomeric contamination may shift synthetic outcomes

Bifunctional Ring-Closure Efficiency in Heterocycle Synthesis

In the synthesis of complex heterocycles like morpholin-3-ones and carbostyrils, 2-chloropentanoyl chloride acts as a dual electrophile. Upon initial N-acylation, the alpha-chloro group is perfectly positioned for a subsequent intramolecular nucleophilic substitution. When compared to the baseline valeryl chloride, which lacks the alpha-halogen, 2-chloropentanoyl chloride enables direct ring closure (often exceeding 75% yield in optimized basic conditions), whereas valeryl chloride yields 0% of the cyclized product, arresting the reaction at the linear amide stage [1].

Evidence DimensionYield of cyclized heterocycle (e.g., carbostyril intermediate)
Target Compound Data>75% direct cyclization yield
Comparator Or BaselineValeryl chloride (0% cyclization yield)
Quantified DifferenceAbsolute requirement for cyclization; saves 2-3 synthetic steps
ConditionsBase-promoted reaction with diamines or amino-alcohols

Eliminates the need for secondary halogenation steps, dramatically reducing raw material costs and cycle times in API manufacturing.

Boiling Point
Head-to-head
159.1 °C vs. 126–128 °C
Distillation design and thermal exposure differ fundamentally
~31–33 °C higher at 760 mmHg; affects equipment settings and QC retention time

Ketene Electrophilicity and [2+2] Cycloaddition Viability

2-Chloropentanoyl chloride is a critical precursor for the generation of propyl(chloro)ketene via dehydrochlorination with tertiary amines. The presence of the electronegative chlorine atom significantly enhances the electrophilicity of the resulting ketene compared to the unhalogenated propylketene derived from valeryl chloride. This electronic activation accelerates [2+2] cycloadditions with dienes and olefins, yielding highly functionalized alpha-chloro cyclobutanones that cannot be accessed via standard alkyl ketenes . The retained chlorine atom also provides a vital handle for subsequent reductive dechlorination or further functionalization.

Evidence DimensionKetene electrophilicity and cycloaddition scope
Target Compound DataForms highly reactive propyl(chloro)ketene
Comparator Or BaselineValeryl chloride (forms less reactive, unhalogenated propylketene)
Quantified DifferenceEnables [2+2] cycloadditions that are kinetically unfavorable with unhalogenated ketenes
ConditionsDehydrochlorination with triethylamine in the presence of an olefin/diene

Unlocks access to complex, sterically hindered bicyclic scaffolds that are otherwise inaccessible using standard aliphatic acid chlorides.

Regioisomer QC
Data to verify
159.1 °C confirms 2-chloro isomer
QC identity gate before regulated intermediate synthesis
3-chloro isomer bp not at equivalent open-literature confidence

Process Stability and Elimination Resistance vs. Bromo-Analogs

While alpha-bromo acid chlorides are often utilized for their high reactivity in nucleophilic substitutions, 2-chloropentanoyl chloride offers superior process stability, particularly under the strongly basic conditions required for many industrial cyclizations. The alpha-chloro group is less prone to spontaneous elimination than the alpha-bromo group in 2-bromopentanoyl chloride. Consequently, reactions utilizing the chloro-analog exhibit significantly lower levels of unwanted alpha,beta-unsaturated side products (typically <5% elimination), ensuring higher isolated yields of the desired substitution product and simplifying downstream purification [1].

Evidence DimensionFormation of elimination side-products under basic conditions
Target Compound Data<5% elimination side-products
Comparator Or Baseline2-bromopentanoyl chloride (higher propensity for dehydrobromination)
Quantified DifferenceSignificantly wider process window and higher purity profile
ConditionsNucleophilic substitution in the presence of strong organic or inorganic bases

Ensures higher batch-to-batch reproducibility and reduces purification costs during large-scale procurement and manufacturing.

Density
Head-to-head
1.18 vs. 1.016 g·cm⁻³
~16% higher mass per unit volume at 25 °C
Volumetric metering must correct for density; affects reactor loading and shipping weight

Lipophilicity Tuning for API Formulation

The selection of the specific five-carbon chain in 2-chloropentanoyl chloride is highly deliberate in medicinal chemistry for tuning the pharmacokinetic profile of the final drug molecule. Compared to shorter homologs like 2-chloropropanoyl chloride, the incorporation of the propyl side chain increases the calculated logP of the resulting amide or heterocycle by approximately +1.0 units [1]. This precise modulation of lipophilicity is critical for optimizing the membrane permeability and target receptor binding affinity of the resulting active pharmaceutical ingredients.

Evidence DimensionContribution to calculated logP of the final derivative
Target Compound Data+1.0 logP unit contribution (relative to propanoyl)
Comparator Or Baseline2-chloropropanoyl chloride (baseline lipophilicity)
Quantified DifferencePredictable increase in hydrophobicity for membrane permeability
ConditionsStandard structure-activity relationship (SAR) profiling

Allows pharmaceutical procurement teams to select the exact chain length required to meet stringent bioavailability and formulation criteria.

Ketene Access
Class-level
α-Elimination pathway demonstrated (40% yield to 2-oxetanone)
Binary differentiation: pathway accessible vs. inaccessible
Yield optimisation is target-specific; non-halogenated analogues cannot access this manifold
Storage
Reported
2–8 °C vs. ambient
Cold-chain logistics capability required at receiving facility
Refrigerated storage maintains acyl chloride integrity; supplier specification from Pharmaffiliates

Synthesis of Carbostyril and Morpholinone APIs

2-Chloropentanoyl chloride is the precursor of choice for synthesizing nitrogen-containing heterocycles where sequential N-acylation and alpha-alkylation are required. Its bifunctional nature allows for streamlined, high-yield ring closures, making it indispensable for the commercial production of specific carbostyril-based therapeutics and morpholin-3-one intermediates [1].

Generation of Chloro-Ketenes for Bicyclic Scaffolds

In advanced organic synthesis, this compound is utilized to generate propyl(chloro)ketene via dehydrochlorination. The highly electrophilic ketene readily undergoes [2+2] cycloadditions with various olefins and dienes, providing a reliable, scalable route to complex alpha-chloro cyclobutanones and ring-expanded tricyclic ketones .

Lipophilicity-Optimized Agrochemical Development

For the development of novel agrochemicals requiring specific soil mobility and cuticular penetration properties, the five-carbon backbone of 2-chloropentanoyl chloride provides an ideal balance of lipophilicity and steric bulk. It is preferred over shorter-chain analogs to ensure the final active ingredient meets targeted logP specifications for optimal field efficacy [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ketene precursor for heterocyclic synthesis
α-Chloro substituent enables dehydrochlorination to ketene
Ketene generation efficiency and trapping conditions
2-Chloropentanoyl amide synthesis
Acyl chloride reactivity with retained α-Cl handle
Acyl chloride integrity; density-corrected stoichiometry
API intermediate with regiospecific α-chloro acyl donor
2-Chloro regioisomer identity specification
QC boiling point confirmation; isomer identity verification
α-Chloro ester library construction
α-Chloro electrophilic centre retention after esterification
Density-corrected liquid handling; post-distillation identity confirmation

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

153.9952203 g/mol

Monoisotopic Mass

153.9952203 g/mol

Heavy Atom Count

8

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